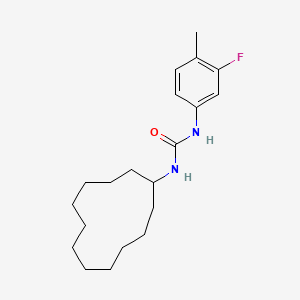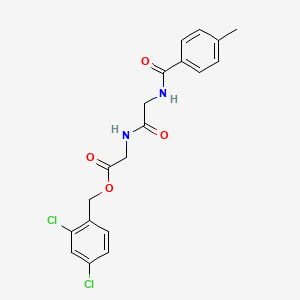
N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea
Übersicht
Beschreibung
N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea, commonly known as CDU, is a chemical compound used in scientific research. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. CDU has been extensively studied for its potential therapeutic applications in pain management.
Wirkmechanismus
CDU works by binding to the N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea channel and preventing it from opening. This reduces the influx of calcium ions into the cell, which in turn reduces the release of neurotransmitters involved in pain perception and inflammation.
Biochemical and Physiological Effects:
CDU has been shown to reduce pain perception and inflammation in animal models. It has also been shown to have a local anesthetic effect, reducing the sensitivity of nerves to pain. CDU has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CDU is its potency as a N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea inhibitor, making it a useful tool for studying the channel in vitro and in vivo. However, CDU's lipophilic nature can make it difficult to work with in some experimental settings. Additionally, CDU's specificity for the this compound channel may limit its usefulness in studying other ion channels or receptors.
Zukünftige Richtungen
There are several potential future directions for CDU research. One area of interest is the development of CDU analogs with improved pharmacokinetic properties. Another potential direction is the investigation of CDU's effects on other TRP channels and receptors. Finally, CDU's potential therapeutic applications in conditions such as neuropathic pain and inflammatory bowel disease warrant further investigation.
Wissenschaftliche Forschungsanwendungen
CDU has been used extensively in scientific research to study the N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea channel. It has been shown to be a potent inhibitor of the channel, reducing pain perception and inflammation in animal models. CDU has also been studied for its potential therapeutic applications in conditions such as neuropathic pain, osteoarthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-cyclododecyl-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O/c1-16-13-14-18(15-19(16)21)23-20(24)22-17-11-9-7-5-3-2-4-6-8-10-12-17/h13-15,17H,2-12H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAUYSDRPDYPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCCCCCCCCCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-4-quinolinecarboxamide](/img/structure/B4855625.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855630.png)
![N-(4-{[(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4855644.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4855645.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4855656.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4855664.png)
![ethyl 1-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4855668.png)
![2-[2-chloro-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4855675.png)
![3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide](/img/structure/B4855677.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4855685.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4855691.png)

![5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide](/img/structure/B4855703.png)
